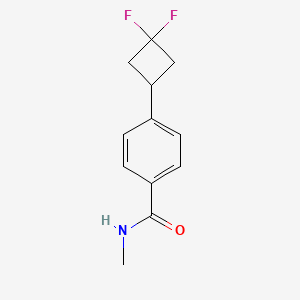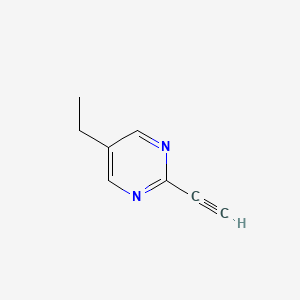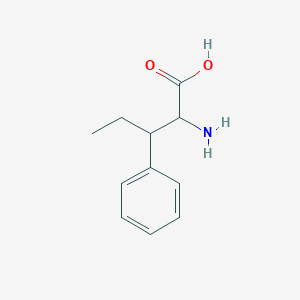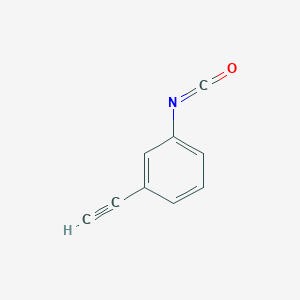
3-(Triethylsilyl)propiolic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Triethylsilyl)propiolic acid is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a propiolic acid moiety. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triethylsilyl)propiolic acid typically involves the reaction of propiolic acid with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
HC≡C-COOH + (C2H5)3SiCl→(C2H5)3Si-C≡C-COOH + HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-(Triethylsilyl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various silyl-substituted derivatives.
科学研究应用
3-(Triethylsilyl)propiolic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 3-(Triethylsilyl)propiolic acid involves its reactivity towards various chemical reagents. The triethylsilyl group provides steric protection and enhances the stability of the compound, allowing for selective reactions at the propiolic acid moiety. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
3-(Trimethylsilyl)propiolic acid: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
3-(Triisopropylsilyl)propiolic acid: Contains a triisopropylsilyl group, offering different steric and electronic properties.
3-(Tri-tert-butylsilyl)propiolic acid: Features a tri-tert-butylsilyl group, providing increased steric hindrance.
Uniqueness: 3-(Triethylsilyl)propiolic acid is unique due to the balance between steric protection and reactivity provided by the triethylsilyl group. This makes it a versatile reagent in organic synthesis and materials science.
属性
分子式 |
C9H16O2Si |
|---|---|
分子量 |
184.31 g/mol |
IUPAC 名称 |
3-triethylsilylprop-2-ynoic acid |
InChI |
InChI=1S/C9H16O2Si/c1-4-12(5-2,6-3)8-7-9(10)11/h4-6H2,1-3H3,(H,10,11) |
InChI 键 |
RSKXVBHFEFTCQJ-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B13500630.png)
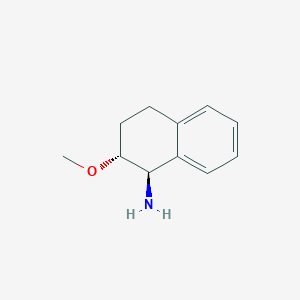

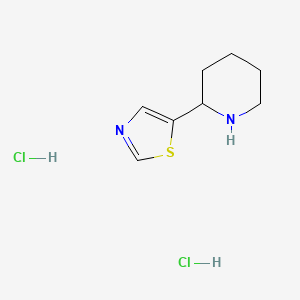
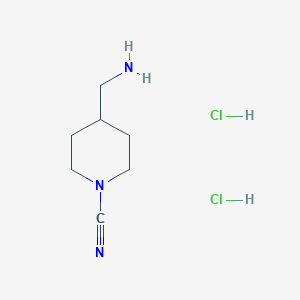
![1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13500657.png)
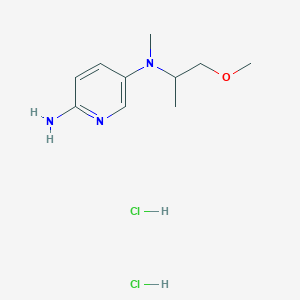
![1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B13500668.png)

